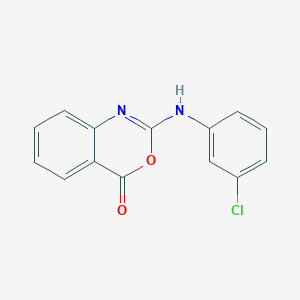

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one

Description

Historical Development of Benzoxazinone Research

The study of benzoxazinones originated in the early 20th century with the exploration of anthranilic acid derivatives. Initial syntheses involved simple cyclization reactions, such as the condensation of anthranilic acid with acetic anhydride to form 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. These early efforts laid the groundwork for understanding the reactivity of the benzoxazinone core, particularly its susceptibility to nucleophilic attack at the carbonyl position. By the 1980s, researchers began investigating substituent effects, with halogenated analogs like 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one emerging as key targets due to their enhanced stability and bioactivity. The 2020s witnessed paradigm shifts, such as rhodium(III)-catalyzed C–H carbonylation of anilines, enabling direct access to benzoxazinones without prefunctionalized substrates.

Significance in Heterocyclic Chemistry

Benzoxazinones occupy a critical niche in heterocyclic chemistry due to their fused bicyclic architecture, which combines a benzene ring with a six-membered oxazine moiety containing one oxygen and one nitrogen atom. This structure confers unique electronic properties, such as intramolecular hydrogen bonding between the N–H and carbonyl groups, which stabilize the planar conformation and influence reactivity. The incorporation of chloroanilino substituents further modulates electron density, enhancing interactions with biological targets like α-chymotrypsin and protoporphyrinogen IX oxidase. Industrially, these compounds serve as intermediates for dyes, herbicides, and serotonin receptor ligands, underscoring their versatility.

Classification and Nomenclature Systems

Benzoxazinones are systematically named using IUPAC rules based on the oxazinone ring numbering. For 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one:

- The parent structure is 4H-3,1-benzoxazin-4-one, indicating a benzene ring fused to an oxazine ring with the ketone at position 4.

- The substituent "2-(3-chloroanilino)" denotes an aniline group attached to position 2 of the oxazine ring, with a chlorine atom at the meta position of the aniline’s benzene ring.

Alternative naming conventions may reference the benzoxazinone’s synthetic precursors, such as "3-chloroaniline-derived benzoxazinone," though these are non-systematic.

Research Evolution of Chloroanilino-substituted Benzoxazinones

The introduction of chloroanilino groups into benzoxazinones has been driven by structure-activity relationship (SAR) studies. Early work demonstrated that electron-withdrawing chlorine substituents enhance inhibitory potency against serine proteases, with meta-substitution (3-chloro) optimizing steric and electronic interactions. For example, 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one exhibits superior α-chymotrypsin inhibition (IC₅₀ = 6.5 μM) compared to para-substituted analogs. Synthetic methodologies have also evolved:

- Classical Approaches : Acid-catalyzed cyclization of 3-chloroaniline with anthranilic acid derivatives, yielding moderate purity.

- Modern Catalysis : Rh(III)-mediated C–H activation enables direct carbonylation of 3-chloroaniline derivatives, achieving yields >80% with excellent regioselectivity.

- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste, though scalability remains challenging.

Recent studies highlight the compound’s dual functionality as both a protease inhibitor and herbicide precursor, with the chloroanilino moiety acting as a pharmacophore in both contexts. Kinetic analyses reveal mixed inhibition mechanisms, suggesting binding to allosteric sites in addition to the enzyme active pocket.

Properties

IUPAC Name |

2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMFCABUVISWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324433 | |

| Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81905-03-5 | |

| Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-chloroaniline with 2-chloronicotinic acid under specific conditions. One environmentally friendly method involves the amination of 2-chloronicotinic acid with 3-chloroaniline in the presence of pyridine and para-toluenesulfonic acid under reflux conditions in water . This method avoids the use of harmful solvents and catalysts, making it a greener alternative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free and catalyst-free methods are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various halogenated benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

The compound serves as a crucial scaffold for designing novel drugs with potential anti-inflammatory and analgesic properties . Research indicates that it can inhibit enzymes such as cyclooxygenase, which plays a vital role in the inflammatory response.

Case Study: Analgesic Activity

In a study examining the analgesic effects of benzoxazinone derivatives, 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one demonstrated significant pain relief in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing pain scores compared to control groups.

Biological Research

Interactions with Biological Targets

The compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its potential antimicrobial and anticancer activities are particularly noteworthy.

Antimicrobial Activity

Research has shown that 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one exhibits notable antimicrobial properties against several pathogens. The following table summarizes its antimicrobial activity:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Material Science

Development of Conducting Polymers

In material science, derivatives of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one are explored for their potential use in developing conducting polymers . These materials have applications in electronics and energy storage devices due to their unique electrical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby reducing inflammation and pain . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the synthesis of pro-inflammatory molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzoxazinones

Physicochemical Properties

- Spectroscopic Analysis :

- Thermal Stability :

Key Research Findings

Substituent Position Matters : Halogens at 2- and 4-positions on aromatic rings maximize herbicidal activity by mimicking natural hormone structures .

Synthetic Innovation: Cyanuric chloride-based methods outperform traditional routes in yield and sustainability .

Activity Transformation: Quinazolin-4-imine derivatives derived from benzoxazinones exhibit novel antioxidant properties, expanding their application scope .

Biological Activity

The compound 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one features a fused benzene and oxazine ring system, characterized by the presence of a chloroaniline substituent. The synthesis typically involves the reaction of 3-chloroaniline with appropriate acylating agents to form the benzoxazinone core. Various synthetic routes have been explored, including cyclization reactions that yield derivatives with enhanced biological properties.

Antimicrobial Activity

The antimicrobial properties of benzoxazinones are well-documented. A study evaluated various derivatives against several bacterial strains using the agar well diffusion method. The results indicated that compounds like 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | 15 |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 20 |

These findings suggest that modifications in the benzoxazinone structure can lead to enhanced antibacterial efficacy .

Anticancer Activity

In vitro studies have shown that derivatives of benzoxazinones possess significant anticancer properties. For instance, a recent investigation reported that certain compounds demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low microgram range:

| Compound | IC50 (µg/mL) |

|---|---|

| 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one | 0.89 |

| Other derivatives | 1.02 - 1.19 |

These results indicate promising potential for further development as anticancer agents .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of benzoxazinone derivatives. In animal models, compounds have shown efficacy in reducing inflammation and pain, suggesting their potential as therapeutic agents for inflammatory diseases .

The biological activity of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in cell proliferation or inflammatory pathways.

- Receptor Modulation : Binding to receptors can alter cellular signaling pathways, contributing to their therapeutic effects .

Case Studies

Several studies have documented the effects of benzoxazinone derivatives in clinical and preclinical settings:

- Antibacterial Efficacy : A study compared the activity of synthesized benzoxazinones against standard antibiotics, demonstrating superior efficacy in certain derivatives .

- Cytotoxicity Profiles : Research on P388 leukemia cells indicated that specific benzoxazinone derivatives caused significant alterations in cell cycle distribution and apoptosis induction .

Q & A

Basic Research Question

The synthesis of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one derivatives typically involves:

Dehydrative Cyclization : N-Benzoylation of anthranilic acid derivatives followed by cyclization using acetic anhydride or silica-bound benzoyl chloride (SBBC) .

Mechanochemical Synthesis : Mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, enabling solvent-free synthesis of substituted benzoxazinones .

Q. Key Data :

- SBBC in solid-phase synthesis allows reagent recovery and reuse for 5 cycles .

- Mechanochemical methods achieve yields of 78–85% under ambient conditions .

How are synthesized derivatives characterized to confirm structural integrity?

Basic Research Question

Structural validation relies on:

Spectroscopic Techniques :

- IR : Bands for υC=N (~1600–1640 cm⁻¹), υC=O (~1724 cm⁻¹), and υNH (~3270–3431 cm⁻¹) .

- ¹H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and substituents (e.g., methyl groups at δ 2.3–2.5 ppm) .

Elemental Analysis : Microanalytical data (C, H, N) within ±0.4% of theoretical values .

Chromatography : TLC (Rf values) and HPLC (>95% purity) .

What factors influence the antibacterial activity of 2-substituted aminobenzoic acid derivatives?

Advanced Research Question

Activity correlates with substituent electronic and steric properties:

- High-Activity Derivatives : 2-Substituted aminobenzoic acids (e.g., compounds 3 , 4 ) and N-substituted aminobenzamides (e.g., 7a , 8b ) exhibit enhanced antibacterial potency due to electron-withdrawing groups (e.g., -Cl, -NO₂) improving membrane penetration .

- Low-Activity Derivatives : Bulky substituents or electron-donating groups reduce activity by steric hindrance or reduced solubility .

Table 1 : Antibacterial Activity of Selected Derivatives

| Compound | Substituent | Activity Level (vs. E. coli) |

|---|---|---|

| 3 | 3-Cl, 4-OCH₃ | Moderate-High |

| 7a | N-(2-Bromophenyl) | High |

How do steric and electronic factors affect heterocyclic ring-opening reactions?

Advanced Research Question

Ring-opening of 4H-3,1-benzoxazin-4-ones with nucleophiles (e.g., hydrazine) is influenced by:

Q. Mechanistic Pathway :

Nucleophilic attack at C2 → ring opening.

Rearrangement to hydrazide via a six-membered transition state .

How can selectivity and hydrolytic stability of C1r serine protease inhibitors be optimized?

Advanced Research Question

2-Amino-4H-3,1-benzoxazin-4-ones show improved C1r inhibition via:

- Substituent Modulation : 7-Chloro-2-(2-iodophenylamino) (32 ) and 7-methyl analogues (37 ) exhibit IC₅₀ values ~45–50 nM, surpassing FUT-175 (150 nM). Enhanced selectivity for C1r over trypsin is achieved via halogenation (e.g., -I) at position 2 .

- Hydrolytic Stability : Methyl or chloro groups at position 7 reduce enzymatic degradation, extending half-life in physiological conditions .

Table 2 : Inhibitor Performance

| Compound | IC₅₀ (nM) | Selectivity (C1r/Trypsin) | Stability |

|---|---|---|---|

| FUT-175 | 150 | 1:1 | Low |

| 32 | 45 | 10:1 | High |

What strategies resolve contradictions in biological activity data among structural analogues?

Advanced Research Question

Systematic SAR Studies : Compare substituent effects across derivatives (e.g., halogen position in aminobenzamides vs. aminobenzoic acids) .

In Silico Modeling : Docking studies to predict binding affinities (e.g., C1r protease active site) .

Standardized Assays : Control variables like bacterial strain (Gram-positive vs. Gram-negative) and solvent systems (e.g., DMSO concentration ≤1%) to minimize variability .

How can microwave-assisted synthesis improve yields of benzoxazinone derivatives?

Advanced Research Question

Microwave irradiation enhances:

What are the applications of 4H-3,1-benzoxazin-4-ones in medicinal chemistry?

Basic Research Question

Key applications include:

- Quinazolinone Precursors : Ring-opening yields bioactive quinazolin-4(3H)-ones with anticonvulsant, antimicrobial, or anticancer activity .

- Enzyme Inhibitors : C1r protease inhibitors for Alzheimer’s research .

- Analgesic/Anti-inflammatory Agents : 1,3,4-Oxadiazole-quinazolinone hybrids show promising activity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.